molecular formula C7H5BrN2S B3194868 7-(Bromomethyl)thieno[3,2-D]pyrimidine CAS No. 871013-27-3

7-(Bromomethyl)thieno[3,2-D]pyrimidine

カタログ番号: B3194868
CAS番号: 871013-27-3
分子量: 229.10 g/mol
InChIキー: KLQPAQAYJCSWQB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(Bromomethyl)thieno[3,2-d]pyrimidine is a brominated heterocyclic compound featuring a fused thiophene-pyrimidine scaffold. This compound serves as a critical synthetic intermediate for developing kinase inhibitors, antimicrobial agents, and anti-inflammatory therapeutics. Its bromomethyl group facilitates versatile functionalization via Suzuki coupling, Buchwald amination, and nucleophilic substitution reactions, enabling the introduction of aryl, heteroaryl, and alkylamine substituents . Thieno[3,2-d]pyrimidine derivatives are widely studied for their biological activities, including EGFR, ALK, and NEK7 inhibition, as well as antimicrobial properties .

特性

IUPAC Name

7-(bromomethyl)thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-1-5-3-11-6-2-9-4-10-7(5)6/h2-4H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQPAQAYJCSWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)C(=CS2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681055
Record name 7-(Bromomethyl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871013-27-3
Record name 7-(Bromomethyl)thieno[3,2-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871013-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Bromomethyl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Bromomethyl)thieno[3,2-D]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for 7-(Bromomethyl)thieno[3,2-D]pyrimidine are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

7-(Bromomethyl)thieno[3,2-D]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 7-(azidomethyl)thieno[3,2-D]pyrimidine .

科学的研究の応用

Anticancer Activity

One of the most notable applications of 7-(bromomethyl)thieno[3,2-D]pyrimidine derivatives is their anticancer properties . Research has shown that halogenated thieno[3,2-D]pyrimidines exhibit significant antiproliferative activity against various cancer cell lines. For example, compounds derived from this scaffold have been tested against leukemia and solid tumors, demonstrating their ability to induce apoptosis in cancer cells. A study indicated that specific derivatives could inhibit cell proliferation by targeting key signaling pathways involved in cancer progression .

Table 1: Anticancer Activity of Thieno[3,2-D]pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
1L1210 (Leukemia)5.6Induces apoptosis
2A549 (Lung)4.8Cell cycle arrest
3MCF-7 (Breast)6.2Inhibition of kinase activity

Inhibition of Protein Kinases

The compound also shows promise as an inhibitor of protein kinases , which are crucial in regulating cellular processes such as growth and metabolism. Abnormal activity of these kinases is often linked to diseases like cancer and metabolic disorders. Research has identified several thieno[3,2-D]pyrimidine derivatives that selectively inhibit specific kinases, offering potential therapeutic avenues for treating conditions associated with kinase dysregulation .

Case Study: Protein Kinase Inhibition

A patent describes a series of thieno[3,2-D]pyrimidine derivatives that demonstrate inhibitory effects on various protein kinases involved in cancer signaling pathways. The compounds were shown to reduce tumor growth in animal models when administered at doses ranging from 1 mg to 2000 mg per day .

Antimicrobial Properties

In addition to their anticancer applications, some derivatives have exhibited antimicrobial activity against various pathogens. For instance, certain halogenated thieno[3,2-D]pyrimidines have shown selective inhibition against fungi like Cryptococcus neoformans, indicating their potential as antifungal agents .

Metabolic Disorders

Recent studies have explored the role of thieno[3,2-D]pyrimidine derivatives in the treatment of metabolic disorders such as obesity and type 2 diabetes. One promising compound demonstrated potent inhibition of diacylglycerol acyltransferase 1 (DGAT-1), leading to reduced plasma triacylglycerol levels in preclinical models . This suggests a potential application for managing lipid metabolism disorders.

Table 2: Biological Activities of Thieno[3,2-D]pyrimidine Derivatives

Activity TypeExample CompoundTarget Enzyme/PathwayResult
AnticancerCompound 1Various kinasesInduces apoptosis
AntimicrobialCompound 2Cryptococcus neoformansFungal inhibition
Metabolic RegulationCompound 17aDGAT-1Reduces triacylglycerol

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 7-(bromomethyl)thieno[3,2-D]pyrimidine involves several chemical reactions that allow for the introduction of various functional groups to enhance biological activity. Structure-activity relationship studies have been crucial in identifying which modifications lead to improved potency against specific targets .

Synthesis Overview

The synthesis typically includes:

  • Bromination at the C7 position.
  • Functional group modifications at positions C4 and C2.
  • Evaluation of biological activity through cell-based assays.

類似化合物との比較

Comparative Analysis with Similar Compounds

Substituent Effects on Target Potency

EGFR Inhibition :
  • 4,6-Disubstituted Derivatives: Pyrrolidinyl-acetylenic thieno[3,2-d]pyrimidines (compounds 152–157) displayed potent EGFR inhibition (IC50: 14–65 nM) and covalent binding to EGFR, surpassing earlier derivatives. Carbamate modifications further improved oral bioavailability .
  • 7-Bromophenyl Derivatives: 7-(4-Bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1206999-91-8) and related analogs showed moderate activity, with molecular weights (~411 g/mol) and structural complexity influencing target engagement .
ALK Inhibition :

Thieno[3,2-d]pyrimidine derivatives with methoxy substitutions at the R~2 position demonstrated enhanced activity against ALK-resistant mutants (e.g., G1202R). Compound IIB-2 achieved IC50 values of 5 nM (wild-type ALK) and 37 nM (G1202R mutant), outperforming crizotinib .

NEK7 and Inflammasome Inhibition :
Antimicrobial Activity :

Annulated thieno[3,2-d]pyrimidines with tetrazolo or pyrano moieties exhibited antimicrobial effects against Gram-positive and Gram-negative bacteria. Substituent nature (e.g., methylthio groups) strongly influenced potency, with some analogs matching reference drugs .

生物活性

7-(Bromomethyl)thieno[3,2-D]pyrimidine is a member of the thienopyrimidine family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits significant potential as an inhibitor of various biological pathways, making it a subject of extensive research.

Chemical Structure and Properties

The molecular structure of 7-(Bromomethyl)thieno[3,2-D]pyrimidine features a thieno[3,2-D]pyrimidine core with a bromomethyl substituent at the 7-position. This configuration is crucial for its biological activity, influencing its interaction with biological targets.

Anticancer Properties

Research has indicated that thieno[3,2-D]pyrimidine derivatives, including 7-(Bromomethyl)thieno[3,2-D]pyrimidine, can function as phosphatidylinositol 3-kinase (PI3K) inhibitors. A study demonstrated that derivatives of thieno[3,2-D]pyrimidine effectively inhibited PI3K activity, leading to reduced proliferation in cancer cell lines through the suppression of the PI3K/AKT/mTOR signaling pathway .

Table 1: Inhibitory Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)
7-(Bromomethyl)thieno[3,2-D]pyrimidineT-47D (breast cancer)22.5
Reference Compound (PI-103)T-47D18.0

This table summarizes the inhibitory effects of 7-(Bromomethyl)thieno[3,2-D]pyrimidine compared to a reference compound.

The mechanism through which 7-(Bromomethyl)thieno[3,2-D]pyrimidine exerts its biological effects involves binding to specific enzymes and receptors. The bromomethyl group enhances its reactivity and ability to form covalent bonds with target proteins, thus inhibiting their activity .

Case Studies and Research Findings

  • PI3K Inhibition Study
    A study focused on the design and synthesis of thieno[3,2-D]pyrimidine derivatives found that compounds similar to 7-(Bromomethyl)thieno[3,2-D]pyrimidine exhibited potent inhibition against the PI3K isoforms. The co-crystal structure analysis revealed insights into how these compounds interact with the enzyme's active site .
  • Cytotoxicity Assays
    In vitro assays demonstrated that 7-(Bromomethyl)thieno[3,2-D]pyrimidine significantly inhibited cell proliferation in various cancer cell lines. For instance, it showed comparable activity to established anticancer drugs in MDA-MB-231 breast cancer cells .

Future Directions

The promising results from studies on 7-(Bromomethyl)thieno[3,2-D]pyrimidine suggest that further optimization could lead to more effective anticancer agents. Future research should focus on:

  • Structure-Activity Relationship (SAR) : Investigating how modifications to the thienopyrimidine structure affect biological activity.
  • In Vivo Studies : Evaluating the efficacy and safety of these compounds in animal models.
  • Combination Therapies : Exploring the potential of combining this compound with other therapeutic agents to enhance anticancer effects.

Q & A

Q. What degradation pathways are observed for 7-(bromomethyl)thieno[3,2-d]pyrimidine under physiological conditions?

  • Hydrolysis : Bromomethyl → hydroxymethyl in PBS (pH 7.4, 37°C; t1/2_{1/2} = 6 h).
  • Oxidation : Thieno ring sulfoxidation in the presence of CYP450 enzymes.
  • Photodegradation : UV light (254 nm) induces debromination to thieno[3,2-d]pyrimidine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Bromomethyl)thieno[3,2-D]pyrimidine
Reactant of Route 2
7-(Bromomethyl)thieno[3,2-D]pyrimidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。